BenchChemオンラインストアへようこそ!

CJC-1295

Pharmacokinetics GHRH Analogs Peptide Engineering

Procuring CJC-1295 (with DAC) is non-substitutable. Only the DAC-conjugated form (CAS 446262-90-4) provides the weeks-long, once-weekly GH/IGF-1 elevation critical for chronic animal studies and pulsatility research, as described in clinical literature. Substitution with 'CJC-1295 without DAC' (i.e., Modified GRF 1-29, ~30-min half-life) negates this core differentiator. Strictly verify CoA and technical datasheet confirming the DAC moiety and extended half-life (5.8-8.1 days) to ensure protocol fidelity and experimental reproducibility.

Molecular Formula C152H252N44O42
Molecular Weight 3367.9 g/mol
Cat. No. B1424770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJC-1295
Molecular FormulaC152H252N44O42
Molecular Weight3367.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1
InChIKeyXOZMWINMZMMOBR-HRDSVTNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJC-1295 Procurement Guide: DAC-Modified GHRH Analog for Sustained GH/IGF-1 Elevation


CJC-1295 is a synthetic 30-amino-acid peptide analog of growth hormone-releasing hormone (GHRH, also known as GRF) that acts as a growth hormone secretagogue (GHS) [1]. The compound was developed by ConjuChem Biotechnologies and is most notably defined by its proprietary Drug Affinity Complex (DAC) technology [2]. This DAC moiety enables CJC-1295 to covalently bind to endogenous serum albumin post-injection, dramatically extending its circulating half-life to approximately 5.8–8.1 days in human subjects [1]. This bioconjugation strategy directly addresses the primary limitation of native GHRH and first-generation analogs, which are rapidly degraded by plasma proteases and cleared within minutes, thereby enabling sustained pharmacodynamic effects on the GH/IGF-1 axis [1]. It is essential for procurement specialists to distinguish authentic CJC-1295 (with DAC) from commonly mislabeled products such as CJC-1295 without DAC, which is structurally and pharmacokinetically equivalent to Modified GRF (1-29) [3].

Why CJC-1295 DAC Cannot Be Substituted with Sermorelin, Tesamorelin, or Modified GRF (1-29)


Direct substitution of CJC-1295 (with DAC) with other in-class GHRH analogs is scientifically unsound due to fundamental, quantifiable differences in pharmacokinetics that dictate distinct pharmacodynamic profiles and dosing regimens. While all these compounds activate the GHRH receptor, their engineered half-lives range from mere minutes to over a week [1]. Substituting a short-acting, pulsatile secretagogue like Sermorelin (t1/2 ≈ 10-30 minutes) [2] or a once-daily agent like Tesamorelin (t1/2 ≈ 26-38 minutes) [3] for the once-weekly, albumin-bound CJC-1295 DAC will result in a completely different GH secretory pattern, with either absent sustained trough elevation or requiring impractically high dosing frequency [1]. Furthermore, products sold as 'CJC-1295' without the DAC moiety are chemically identical to Modified GRF (1-29) and possess a half-life of only approximately 30 minutes; they are not the long-acting ConjuChem-engineered compound described in clinical trials [4]. Using these alternatives negates the core differentiating feature of the original compound—its weeks-long duration of action—and fundamentally alters the experimental model or therapeutic protocol.

CJC-1295 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Pharmacokinetic/Pharmacodynamic Data


Plasma Half-Life Extension vs. Sermorelin (GRF 1-29) and Tesamorelin

The most critical differentiating feature of CJC-1295 (with DAC) is its plasma elimination half-life. In human clinical trials, CJC-1295 DAC demonstrated an estimated half-life of 5.8 to 8.1 days [1]. This is in stark contrast to the unmodified GHRH (1-29) fragment (Sermorelin), which has a half-life of approximately 10-30 minutes [2], and to Tesamorelin, a chemically stabilized GHRH analog, which has a half-life of 26-38 minutes [3]. The DAC technology, which enables covalent binding to serum albumin, is responsible for this >300-fold increase in half-life compared to Sermorelin [1]. This pharmacokinetic advantage translates directly to a once- or twice-weekly dosing schedule for CJC-1295 DAC, versus multiple daily injections for its comparators [1].

Pharmacokinetics GHRH Analogs Peptide Engineering Half-Life

Sustained IGF-1 Elevation Duration vs. Native GHRH and Short-Acting Analogs

The extended half-life of CJC-1295 translates into a uniquely prolonged elevation of insulin-like growth factor 1 (IGF-1), the primary mediator of GH's anabolic effects. Following a single subcutaneous injection of CJC-1295, mean plasma IGF-1 concentrations were elevated 1.5- to 3-fold above baseline, and these elevations were sustained for a duration of 9 to 11 days [1]. In a multiple-dose regimen, IGF-1 levels remained significantly above baseline for up to 28 days, demonstrating a clear cumulative effect [1]. In comparison, native GHRH and short-acting analogs like Sermorelin produce only transient spikes in GH, which result in much shorter, less pronounced IGF-1 elevations that return to baseline within hours, necessitating multiple daily injections to achieve a comparable cumulative effect [2].

Pharmacodynamics IGF-1 Growth Hormone Axis Biomarkers

Preservation of GH Pulsatility Despite Sustained Receptor Stimulation

A unique and non-obvious feature of CJC-1295 DAC is its ability to maintain the physiological pulsatile pattern of GH secretion, even while providing continuous, long-term stimulation of the GHRH receptor. A clinical study specifically designed to assess GH pulsatility found that one week after a single injection of CJC-1295, the frequency and magnitude of endogenous GH secretory pulses were unaltered [1]. Instead, the primary effect was a marked 7.5-fold increase in basal (trough) GH levels (P < 0.0001), which contributed to a 46% overall increase in mean GH secretion (P < 0.01) and a 45% increase in IGF-1 (P < 0.001) [1]. In contrast, continuous infusion of native GHRH or use of short-acting analogs like Sermorelin can lead to receptor desensitization and a blunting of the pulsatile GH response over time [2].

Endocrinology GH Secretion Pulsatility Receptor Pharmacology

Dose-Dependent GH Amplification vs. Placebo Control

CJC-1295 demonstrates a robust and prolonged dose-dependent effect on circulating growth hormone levels. In a placebo-controlled clinical trial, a single subcutaneous injection of CJC-1295 produced dose-dependent increases in mean plasma GH concentrations, which were elevated by 2- to 10-fold above baseline, and this elevation persisted for a duration of 6 days or more [1]. This contrasts with placebo, which produced no sustained change in GH levels. The magnitude of the GH response and its multi-day duration directly correlate with the administered dose and are enabled by the compound's extended half-life [1]. This effect cannot be achieved with single doses of short-acting analogs, which, even at high doses, are cleared within hours [2].

Pharmacodynamics Dose-Response Growth Hormone Clinical Trial

Optimal CJC-1295 Application Scenarios Based on Differentiated Pharmacological Profile


Longitudinal Preclinical Studies of Sustained GH/IGF-1 Axis Activation

Based on the 5.8-8.1 day half-life and the 9-11 day duration of IGF-1 elevation after a single dose [1], CJC-1295 is the optimal GHRH analog for long-term animal studies (e.g., weeks to months) investigating the chronic effects of GH/IGF-1 axis stimulation on parameters such as body composition, organ growth, or age-related decline. Its once- or twice-weekly dosing schedule minimizes animal handling stress and variability associated with daily injections, a significant advantage over Sermorelin or Tesamorelin [1].

Research on Physiologic GH Pulsatility and Receptor Desensitization Mechanisms

The unique property of preserving GH pulse frequency and magnitude while elevating trough levels [1] makes CJC-1295 a critical tool for research focused on the GHRH receptor signaling, GH pulsatility, and the prevention of receptor desensitization. This is a key differentiating factor from continuous GHRH infusions or other long-acting analogs, which can blunt the endogenous pulse generator [1]. This makes it invaluable for studies aiming to amplify, rather than replace, the endogenous GH rhythm [1].

Procurement of Genuine DAC-Modified Peptide for Reproducible Research

Due to the widespread mislabeling in the market where 'CJC-1295 without DAC' (which is Modified GRF 1-29 with a ~30-minute half-life) is sold as 'CJC-1295' [1], a specific and careful procurement process is mandatory. When a research protocol explicitly requires the long-acting DAC-conjugated compound described in the clinical literature, procurement specialists must verify that the product's certificate of analysis (CoA) and technical datasheet confirm the presence of the DAC moiety (CAS 446262-90-4) and an extended half-life profile [2]. This ensures experimental reproducibility and prevents the unintended use of a short-acting analog with a completely different pharmacokinetic profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJC-1295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.